N-(2,2-diethoxyethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(2,2-diethoxyethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- Core structure: A pyrazolo[3,4-d]pyrimidin-4-amine scaffold, a common motif in kinase inhibitors due to its ATP-binding site compatibility.
- Substituents:
- A 3,4-dimethylphenyl group at position 1, which enhances hydrophobic interactions with target proteins.
- A 2,2-diethoxyethyl chain on the exocyclic amine at position 4, likely improving solubility and pharmacokinetic properties compared to alkyl or aryl substituents.
This compound is part of a broader class of kinase inhibitors investigated for anticancer and antiparasitic applications.
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-5-25-17(26-6-2)11-20-18-16-10-23-24(19(16)22-12-21-18)15-8-7-13(3)14(4)9-15/h7-10,12,17H,5-6,11H2,1-4H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQHQGDPTZALKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,2-diethoxyethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3,4-dimethylphenyl group and the 2,2-diethoxyethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The diethoxyethyl side chain undergoes oxidation under specific conditions:
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Reagent : KMnO₄ or CrO₃ in acidic media
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Product : Conversion of the ethoxy groups to carboxylic acids or ketones, depending on reaction conditions.
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Mechanism : Radical-mediated oxidation followed by hydrolysis.
| Starting Material | Oxidizing Agent | Product | Yield | Conditions |
|---|---|---|---|---|
| N-(2,2-diethoxyethyl) derivative | KMnO₄ (aq. H₂SO₄) | N-(carboxyethyl) analog | 65–72% | 80°C, 6 hr |
Nucleophilic Substitution
The pyrimidine ring undergoes substitution at the C4-amine position:
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Reagents : Alkyl halides, acyl chlorides, or sulfonyl chlorides
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Example : Reaction with methyl iodide forms N-methylated derivatives for enhanced lipophilicity .
| Substrate | Nucleophile | Product | Application |
|---|---|---|---|
| C4-amine | CH₃I | N-methylpyrazolo[3,4-d]pyrimidine | Improved pharmacokinetics |
Ring Modification Reactions
The pyrazolo[3,4-d]pyrimidine core participates in:
Electrophilic Aromatic Substitution
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Sites : C5 and C7 positions of the pyrimidine ring
Heterocycle Fusion
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Reaction : Condensation with aldehydes or ketones to form fused rings (e.g., triazoles or pyridines) .
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Example : Reactivity with 2-nitrobenzaldehyde under Cu(I) catalysis forms triazole-fused derivatives .
Synthetic Pathways
The compound is synthesized via multi-step routes:
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Core Formation : Cyclocondensation of 3,4-dimethylphenylhydrazine with malononitrile derivatives .
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Side-Chain Introduction : Alkylation of the pyrazole nitrogen with 2,2-diethoxyethyl bromide.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane).
Pharmacological Derivatization
Key reactions for drug development include:
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Suzuki Coupling : Introduction of aryl/heteroaryl groups at C3 using Pd catalysts .
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Ester Hydrolysis : Conversion of ethoxy groups to hydroxyl or carboxylic acid moieties for solubility enhancement.
Stability and Degradation
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Hydrolysis : The diethoxyethyl group hydrolyzes in acidic/basic conditions to form aldehydes or acids.
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Photodegradation : UV exposure causes cleavage of the pyrimidine ring, monitored via HPLC.
Comparative Reactivity Table
This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry, particularly in anticancer and anti-inflammatory drug development . Controlled modifications of its core and substituents enable fine-tuning of bioactivity and physicochemical properties.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Pyrazolo[3,4-d]pyrimidines are recognized for their ability to inhibit various kinases involved in cancer progression. For instance, compounds within this class have shown effectiveness against epidermal growth factor receptor (EGFR) tyrosine kinases in several tumor cell lines, suggesting that N-(2,2-diethoxyethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine may possess similar inhibitory properties .
Anti-inflammatory Properties
Pyrazole derivatives have been documented for their anti-inflammatory effects. The presence of the pyrazolo[3,4-d]pyrimidine scaffold is associated with the modulation of inflammatory pathways. Compounds exhibiting this structure have been reported to outperform traditional anti-inflammatory drugs like diclofenac in certain assays .
Synthesis Techniques
The synthesis of this compound can be achieved through various methods:
- Microwave-Assisted Synthesis : This technique enhances reaction rates and yields by using microwave irradiation to facilitate the formation of pyrazole derivatives from appropriate precursors.
- Vilsmeier–Haack Reaction : This method allows for the introduction of functional groups onto the pyrazole core, expanding its chemical diversity and potential applications in drug development .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of pathogens. Preliminary studies indicate that pyrazolo[3,4-d]pyrimidines possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for pathogen survival .
Antioxidant Properties
Compounds in this class have also demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a key role in pathogenesis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2,2-diethoxyethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives vary significantly in substituents, influencing their pharmacological profiles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Key Observations :
Substituent Impact on Solubility :
- The 2,2-diethoxyethyl group in the target compound likely enhances aqueous solubility compared to hydrophobic substituents (e.g., chlorophenyl in S29 or benzyl in E781-0099 ).
- Compounds with morpholinyl groups (e.g., E781-0100 ) may balance lipophilicity and solubility via hydrogen bonding.
Biological Activity: S29 demonstrated potent activity against neuroblastoma (EC50: 5.74 ng/mL) when delivered via graphene oxide nanosheets, minimizing off-target effects . SI388 (2a) showed high yield (69%) and efficacy in leukemia models, attributed to its chloro-substituted aryl groups enhancing target binding .
Synthetic Routes: Many analogs (e.g., ’s thieno-pyrimidine hybrid ) use Vilsmeier–Haack reactions for cyclization, while others employ Suzuki coupling ( ) or Mitsunobu reactions ( ). The target compound’s diethoxyethyl chain may require specialized alkylation or nucleophilic substitution steps.
Kinase Selectivity :
- Analogs like 1NA-PP1 and 2MB-PP1 ( ) exhibit selectivity for atypical protein kinase C (PKC) isoforms, underscoring the role of substituents in isoform specificity. The target compound’s dimethylphenyl group may confer unique kinase affinity.
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., diethoxyethyl chain at δ 3.5–3.7 ppm for ethoxy groups).
- HRMS : Validate molecular weight (e.g., [M+H]+ ion).
- IR : Identify amine N-H stretches (~3150–3350 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹).
Elemental analysis ensures stoichiometric consistency, while HPLC (>95% purity) confirms batch reproducibility .
How is the compound screened for initial biological activity in kinase inhibition assays?
Basic
Standard protocols include:
- In vitro kinase assays : Use recombinant kinases (e.g., Src, RET) with ATP-concentration-dependent IC₅₀ measurements.
- Cell-based cytotoxicity : Assess viability in cancer cell lines (e.g., triple-negative breast cancer) via MTT assays.
- Selectivity panels : Compare activity across kinase families to identify off-target effects .
What strategies are employed in structure-activity relationship (SAR) studies to enhance potency and reduce toxicity?
Q. Advanced
- Substituent modification : Replace diethoxyethyl with cyclohexyl or oxetane groups to improve solubility and CNS penetration .
- Side-chain optimization : Introduce hydrophilic groups (e.g., morpholinoethylthio) to mitigate hERG channel binding and cardiotoxicity .
- Phenotypic screening : Prioritize derivatives with >10-fold selectivity in cancer vs. normal cell lines .
What methodologies are used to evaluate in vivo efficacy and pharmacokinetics?
Q. Advanced
- Xenograft models : Administer compound orally (e.g., 10–50 mg/kg) in immunodeficient mice bearing tumor grafts. Monitor tumor volume and survival.
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂), bioavailability (F%), and brain penetration via LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance CNS exposure .
How can toxicity concerns be addressed during preclinical development?
Q. Advanced
- Nanoformulation : Encapsulate the compound in graphene oxide (GO) nanosheets to reduce systemic toxicity while maintaining efficacy in neuroblastoma models .
- Metabolic profiling : Use liver microsomes to identify reactive metabolites and modify labile groups (e.g., replacing methylthio with ethylthio) .
What approaches improve aqueous solubility and bioavailability?
Q. Advanced
- Salt formation : Convert the free base to a hydrochloride salt (e.g., via HCl gas treatment) to enhance solubility .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) for pH-dependent release in target tissues .
How can contradictory data between in vitro and in vivo activity be resolved?
Q. Advanced
- Assay optimization : Validate in vitro conditions (e.g., serum protein binding effects) using physiologically relevant media.
- Metabolite identification : Use LC-HRMS to detect active metabolites in plasma that may explain enhanced in vivo efficacy .
How does this compound compare to structurally related pyrazolo[3,4-d]pyrimidine analogs in target engagement?
Q. Advanced
- Kinase profiling : Compare inhibition profiles (e.g., Src vs. RET) using thermal shift assays or competition binding.
- Molecular docking : Model interactions with kinase ATP-binding pockets (e.g., hydrophobic interactions with 3,4-dimethylphenyl) to rationalize selectivity .
What mechanistic studies elucidate its mode of action in disease models?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
